molecular formula C10H9ClN2O3 B6142969 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1042623-41-5

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid

Cat. No. B6142969
CAS RN: 1042623-41-5
M. Wt: 240.64 g/mol
InChI Key: ZTGRIBGFGIRUEH-UHFFFAOYSA-N
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Description

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid is a chemical compound with the CAS Number: 1042623-41-5 . It has a molecular weight of 240.65 and its IUPAC name is 4-chloro-3-(2-oxo-1-imidazolidinyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid is 1S/C10H9ClN2O3/c11-7-2-1-6 (9 (14)15)5-8 (7)13-4-3-12-10 (13)16/h1-2,5H,3-4H2, (H,12,16) (H,14,15) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid is a powder that is stored at room temperature . Its molecular weight is 240.64 and its molecular formula is C10H9ClN2O3 .

Scientific Research Applications

Uric Acid Lowering in Gout Treatment

Hyperuricemia, characterized by elevated serum uric acid levels, is associated with gout. Interestingly, 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid has been explored as a potential treatment for hyperuricemia. It may inhibit xanthine oxidase, an enzyme involved in uric acid production, thus aiding in gout management .

properties

IUPAC Name

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-7-2-1-6(9(14)15)5-8(7)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRIBGFGIRUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid

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